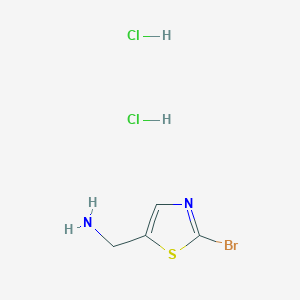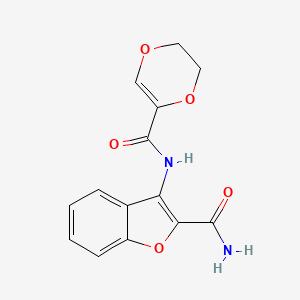![molecular formula C21H14FNO2 B2404202 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-94-6](/img/structure/B2404202.png)
6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(3-Fluoro-4-methylphenyl)benzodbenzazepine-5,7-dione”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival. In psychiatric disorders, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, this compound has been shown to reduce oxidative stress, inflammation, and cell death, and to improve mitochondrial function and energy metabolism. In animal models of psychiatric disorders, this compound has been shown to reduce depressive and anxiety-like behaviors, and to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various types of assays and experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale studies. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione. One direction is to further investigate its potential as an anti-tumor agent, and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more research is needed to assess its safety and toxicity in humans, and to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of 6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione involves the reaction of 3-fluoro-4-methylbenzoic acid with phthalic anhydride in the presence of a catalyst, followed by a series of additional reactions. The final product is obtained through purification and crystallization. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione has shown promise in various fields of scientific research. In cancer research, it has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In neurology, this compound has been studied for its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in neuronal cells, and to improve cognitive function in animal models of neurodegenerative diseases. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, and to reduce symptoms of depression and anxiety in animal models.
Propriétés
IUPAC Name |
6-(3-fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO2/c1-13-10-11-14(12-19(13)22)23-20(24)17-8-4-2-6-15(17)16-7-3-5-9-18(16)21(23)25/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVFZQXPMRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)
![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)